molecular formula C19H20ClN3O3S2 B6484789 Benzamide, N-(7-chloro-4-methyl-2-benzothiazolyl)-4-[(diethylamino)sulfonyl]- CAS No. 904818-29-7

Benzamide, N-(7-chloro-4-methyl-2-benzothiazolyl)-4-[(diethylamino)sulfonyl]-

Cat. No.: B6484789
CAS No.: 904818-29-7
M. Wt: 438.0 g/mol
InChI Key: NVOXCOFCPZJSKO-UHFFFAOYSA-N
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Description

Benzamide, N-(7-chloro-4-methyl-2-benzothiazolyl)-4-[(diethylamino)sulfonyl]- is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(7-chloro-4-methyl-2-benzothiazolyl)-4-[(diethylamino)sulfonyl]- typically involves multi-step organic reactions. The starting materials often include 7-chloro-4-methyl-2-benzothiazole and diethylamine. The synthesis may involve sulfonylation, amidation, and chlorination reactions under controlled conditions such as specific temperatures, solvents, and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography might be employed for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially affecting the benzothiazole ring or the diethylamino group.

    Reduction: Reduction reactions could target the sulfonyl group or other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions might occur, especially on the benzothiazole ring or the benzamide moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals or agrochemicals.

Biology

In biological research, it might be studied for its potential effects on various biological pathways or as a probe in biochemical assays.

Medicine

Medicinally, benzamide derivatives are often explored for their potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In industry, such compounds might be used in the development of new materials, dyes, or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action for Benzamide, N-(7-chloro-4-methyl-2-benzothiazolyl)-4-[(diethylamino)sulfonyl]- would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of specific enzymes or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: A simpler structure with diverse biological activities.

    N-(4-chlorophenyl)benzamide: Known for its anti-inflammatory properties.

    N-(2-benzothiazolyl)benzamide: Studied for its potential anti-cancer effects.

Uniqueness

Benzamide, N-(7-chloro-4-methyl-2-benzothiazolyl)-4-[(diethylamino)sulfonyl]- is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to other benzamide derivatives.

Biological Activity

Benzamide, N-(7-chloro-4-methyl-2-benzothiazolyl)-4-[(diethylamino)sulfonyl]- (CAS No. 904818-29-7) is a synthetic compound belonging to the benzamide family. Its unique structure, featuring a benzothiazole moiety and a sulfonamide group, suggests potential biological activities that warrant investigation. This article reviews the biological properties, mechanisms of action, and potential applications of this compound based on diverse scientific literature.

  • Molecular Formula : C19H20ClN3O3S2
  • Molecular Weight : 438.0 g/mol
  • Structural Features : The compound includes a chloro-substituted benzothiazole ring and a diethylamino sulfonyl group, which may influence its biological interactions.

Antimicrobial Properties

Research has indicated that benzamide derivatives often exhibit antimicrobial activity. For instance, studies on related compounds have shown effectiveness against various fungal pathogens. While specific data on the compound is limited, its structural analogs have demonstrated significant antifungal properties:

CompoundPathogenInhibition (%)EC50 (μg/mL)
7hSclerotinia sclerotiorum75%11.61
7hBotrytis cinereal65%17.39
7hThanatephorus cucumeris70%17.29

These findings suggest that benzamide derivatives can be optimized for enhanced antifungal activity through structural modifications .

Cytotoxicity and Antitumor Activity

The compound's potential as an antitumor agent has also been explored. Benzamide derivatives have been investigated for their ability to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For example, research has shown that certain benzamide compounds can inhibit dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis and cell proliferation:

  • Mechanism : Inhibition of NADK leads to decreased levels of NADPH, destabilizing DHFR and subsequently reducing cell growth.
  • Case Study : In clinical settings, some patients treated with benzamide derivatives exhibited prolonged survival rates, indicating potential therapeutic benefits .

The biological activity of benzamide derivatives can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds can inhibit key enzymes involved in metabolic pathways.
  • Cell Cycle Disruption : By interfering with DNA synthesis and repair mechanisms, these compounds may induce apoptosis in cancer cells.
  • Antimicrobial Action : Structural features allow for interaction with microbial cell membranes or essential metabolic pathways.

Toxicity and Safety

Although many benzamide derivatives show promising biological activities, it is crucial to assess their toxicity profiles. Preliminary studies suggest that while some compounds exhibit low toxicity in vitro, comprehensive toxicological evaluations are necessary to ensure safety for potential therapeutic applications .

Current Research and Future Directions

Ongoing research aims to further elucidate the biological activities of benzamide N-(7-chloro-4-methyl-2-benzothiazolyl)-4-[(diethylamino)sulfonyl]-. Future studies should focus on:

  • Structure-Activity Relationship (SAR) : Understanding how modifications to the chemical structure affect biological activity.
  • In Vivo Studies : Evaluating efficacy and safety in animal models.
  • Clinical Trials : Investigating therapeutic potential in human subjects.

Properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(diethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O3S2/c1-4-23(5-2)28(25,26)14-9-7-13(8-10-14)18(24)22-19-21-16-12(3)6-11-15(20)17(16)27-19/h6-11H,4-5H2,1-3H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVOXCOFCPZJSKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201145518
Record name N-(7-Chloro-4-methyl-2-benzothiazolyl)-4-[(diethylamino)sulfonyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201145518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904818-29-7
Record name N-(7-Chloro-4-methyl-2-benzothiazolyl)-4-[(diethylamino)sulfonyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=904818-29-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(7-Chloro-4-methyl-2-benzothiazolyl)-4-[(diethylamino)sulfonyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201145518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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